Acidity Difference vs. Indole-3-carboxylic Acid
The 5-methyl substituent exerts an electron-donating effect via induction and resonance, which, counter to simple predictions, results in a slightly higher predicted acid dissociation constant (pKa) for 5-methyl-1H-indole-3-carboxylic acid compared to unsubstituted indole-3-carboxylic acid [1][2]. This indicates that the 5-methyl analog is marginally less acidic. This difference, though small, is statistically significant within the error margins and reflects the altered electron density at the carboxylic acid group, impacting its ionization state at physiological pH and its hydrogen-bonding capabilities in binding pockets.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 3.98 ± 0.30 (Predicted) or 3.54 (Predicted) [1] |
| Comparator Or Baseline | Indole-3-carboxylic acid (I3CA, CAS 771-50-6): pKa 3.90 ± 0.10 (Predicted) [2] |
| Quantified Difference | Target compound pKa is higher by approximately 0.08 to 0.44 units depending on the prediction model used, corresponding to a 1.2- to 2.8-fold difference in Ka (acid dissociation constant). |
| Conditions | Predicted values from ChemicalBook, Chembase, and Activate-Scientific databases; derived from in silico calculations based on Hammett substituent constants. |
Why This Matters
Differences in pKa directly affect a compound's ionization state at a given pH, which is a critical parameter governing solubility, membrane permeability, and binding interactions in biological assays. Using the wrong analog can alter the outcome of a cellular or biochemical experiment.
- [1] Chembase. (n.d.). 5-methyl-1H-indole-3-carboxylic acid. Compound Record. View Source
- [2] Activate-Scientific. (2024). Indole-3-carboxylic Acid 98%. Product Datasheet. View Source
